molecular formula C9H17ClN2O B1405754 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride CAS No. 1203682-44-3

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride

Cat. No. B1405754
M. Wt: 204.7 g/mol
InChI Key: ZFYMMJUDJUPSJG-UHFFFAOYSA-N
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Description

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride is a chemical compound with the molecular formula C9H17ClN2O . It has been described in a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors .


Molecular Structure Analysis

The molecular structure of 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride is represented by the InChI code 1S/C9H16N2O.ClH/c1-11-6-2-3-9(8(11)12)4-5-10-7-9;/h10H,2-7H2,1H3;1H . The compound has a molecular weight of 204.70 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride include a molecular weight of 204.70 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 32.3 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride has been synthesized through various techniques, including oxidative cyclization of olefinic precursors and Michael addition reactions. These methods are crucial for developing compounds with specific properties for potential therapeutic uses (Martin‐Lopez & Bermejo, 1998).
  • Structural Analysis : Detailed structural analysis, including the study of relative configurations and conformations of similar diazaspiro[4.5]decanes, is essential in understanding their chemical behavior and potential applications (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Potential Therapeutic Applications

  • Radioprotective Properties : Research has explored the potential radioprotective properties of similar compounds in mitigating the effects of lethal doses of radiation (Shapiro, Tansy, & Elkin, 1968).
  • Antihypertensive Activity : Studies have shown that certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones demonstrate antihypertensive effects, indicating the potential of related compounds in treating hypertension (Caroon et al., 1981).
  • Muscarinic Agonists : Some derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been studied as M1 muscarinic agonists, suggesting the possible use of related compounds in treating neurological disorders (Tsukamoto et al., 1995).

Other Applications

  • Calcium Channel Antagonists : Some diazaspiro[4.5]decan-1-one derivatives have been identified as potent T-type calcium channel inhibitors, indicating potential applications in treating diseases related to calcium channel dysfunctions (Fritch & Krajewski, 2010).
  • Antimicrobial Activities : Certain diazaspiro[4.5]decane derivatives have shown antimicrobial activities, suggesting the potential of similar compounds in developing new antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

Future Directions

The future directions of research on 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride could involve further exploration of its potential as a selective TYK2/JAK1 inhibitor . This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

7-methyl-2,7-diazaspiro[4.5]decan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-11-6-2-3-9(8(11)12)4-5-10-7-9;/h10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYMMJUDJUPSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Reactant of Route 2
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Reactant of Route 3
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Reactant of Route 4
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Reactant of Route 5
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Reactant of Route 6
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride

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